3-(Hydroxymethyl)-4-methoxybenzaldehyde, also known as isovanillin, is an organic compound structurally similar to vanillin. It is a member of the benzaldehyde family and is characterized by the presence of a hydroxyl group, a methoxy group, and an aldehyde group attached to a benzene ring. While less prevalent in nature compared to its isomer, vanillin, isovanillin has been identified as a constituent of certain plant species. For instance, it has been found in Mondia whytei, a plant traditionally used for its aromatic and flavoring properties. [] Isovanillin serves as a valuable building block in various chemical syntheses and finds applications in scientific research, particularly in the fields of organic chemistry and materials science.
Several methods for the synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde have been reported. One approach involves the reduction of 3-formyl-4-methoxybenzoic acid using a reducing agent like lithium aluminum hydride. [] Alternatively, isovanillin can be synthesized from 2-methoxyphenol (guaiacol) via a multi-step process. This method typically involves the protection of the phenolic hydroxyl group, followed by formylation and subsequent deprotection to yield the desired compound. [] The specific choice of reagents, solvents, and reaction conditions can significantly influence the yield and purity of the synthesized product.
3-(Hydroxymethyl)-4-methoxybenzaldehyde typically appears as a white to off-white crystalline powder. It exhibits limited solubility in water but dissolves readily in organic solvents such as ethanol, acetone, and dimethylformamide. [] Isovanillin possesses a distinct sweet, vanilla-like aroma, similar to its isomer vanillin. [] The melting point of isovanillin is reported to be approximately 114-116 °C. Its spectral properties, including UV-Vis absorption and IR spectra, provide valuable information for its identification and characterization.
Organic Synthesis: It serves as a versatile building block for synthesizing various complex organic molecules, including pharmaceuticals, agrochemicals, and natural product derivatives. [, ]
Flavor and Fragrance Industry: While less commonly used than vanillin, it can contribute to the overall sensory profile of food and cosmetic products. []
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